Ki Value Comparison: 4-Aminobenzamidine vs. Benzamidine Against Human Tissue Kallikrein (hK1)
In a direct head-to-head comparison against human tissue kallikrein (hK1), 4-aminobenzamidine demonstrated a 7.5-fold lower Ki value than benzamidine, indicating significantly higher binding affinity [1]. The study established linear competitive inhibition for both compounds under identical assay conditions, confirming the potency advantage of the 4-amino derivative [1].
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 146 ± 10 µM |
| Comparator Or Baseline | Benzamidine: 1,098 ± 91 µM |
| Quantified Difference | ~7.5-fold lower Ki (i.e., more potent) |
| Conditions | Human tissue kallikrein (hK1) with substrate D-valyl-L-leucyl-L-arginine p-nitroanilide at pH 9.0, 37°C |
Why This Matters
For applications requiring potent inhibition of hK1 or related kallikreins, 4-aminobenzamidine offers a substantial potency advantage over the unsubstituted benzamidine, allowing for lower effective concentrations and potentially reduced off-target effects.
- [1] Sousa, M. O., Miranda, T. L. S., Costa, E. B., Bittar, E. R., Santoro, M. M., & Figueiredo, A. F. S. (2001). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. Brazilian Journal of Medical and Biological Research, 34(1), 35-44. View Source
